molecular formula C16H18N2O2 B2901332 2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide CAS No. 527690-05-7

2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide

Cat. No. B2901332
M. Wt: 270.332
InChI Key: QGPNQXLPXOTLSH-UHFFFAOYSA-N
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Description

“2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide” is a chemical compound with the molecular formula C16H18N2O2 . It is used in various fields of research and has potential applications in the pharmaceutical industry .


Synthesis Analysis

The synthesis of benzamide derivatives, such as “2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide”, can be achieved through the direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of “2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide” can be analyzed using various spectroscopic methods . Infrared spectra, NMR, elemental analysis, and mass spectrometry are commonly used to characterize the structure .


Chemical Reactions Analysis

The chemical reactions involving “2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide” primarily involve the formation of ion-associate or ion-pair complexes . These complexes are formed by reacting the compound with other bio-active molecules or organic molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide” can be determined using various analytical techniques . For instance, its melting point, boiling point, density, and molecular weight can be determined .

Scientific Research Applications

1. HIV-1 Vif Inhibitor

  • Summary of Application: The compound has been developed as a novel Vif inhibitor with strong antiviral activity. Vif (Viral infectivity factor) is an accessory protein of human immunodeficiency virus type I (HIV-1) that inhibits host defense factor, APOBEC3G (A3G), mediated viral cDNA hypermutations .
  • Methods of Application: A series of compound 1 derivatives were designed, synthesized, and tested in vitro for their antiviral activities .
  • Results: The biological results showed that compound 5 and 16 inhibited the virus replication efficiently with EC50 values of 9.81 and 4.62 μM. Meanwhile, low cytotoxicities on H9 cells were observed for the generated compounds by the MTT assay .

2. Anticancer Agent

  • Summary of Application: Compounds with a 2-aminothiazole scaffold, similar to the one in “2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide”, have been found to have anticancer properties .
  • Methods of Application: These compounds are typically synthesized and then tested in vitro for their anticancer activities .
  • Results: The specific results can vary depending on the exact compound and the type of cancer being targeted .

3. Antioxidant

  • Summary of Application: 2-aminothiazole-based compounds have been found to have antioxidant properties .
  • Methods of Application: These compounds can be synthesized and then tested in vitro for their antioxidant activities .
  • Results: The specific results can vary depending on the exact compound and the experimental conditions .

4. Antimicrobial Agent

  • Summary of Application: 2-aminothiazole-based compounds have been found to have antimicrobial properties .
  • Methods of Application: These compounds can be synthesized and then tested in vitro for their antimicrobial activities .
  • Results: The specific results can vary depending on the exact compound and the type of microorganism being targeted .

5. Anti-inflammatory Agent

  • Summary of Application: 2-aminothiazole-based compounds have been found to have anti-inflammatory properties .
  • Methods of Application: These compounds can be synthesized and then tested in vitro for their anti-inflammatory activities .
  • Results: The specific results can vary depending on the exact compound and the experimental conditions .

Future Directions

The future directions for “2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide” could involve further exploration of its potential applications in the pharmaceutical industry . Given its ability to form ion-associate complexes, it could be studied for its potential therapeutic effects .

properties

IUPAC Name

2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-20-15-9-5-2-6-12(15)10-11-18-16(19)13-7-3-4-8-14(13)17/h2-9H,10-11,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPNQXLPXOTLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide

Citations

For This Compound
1
Citations
IA Rivero, K Espinoza, R Somanathan - Molecules, 2004 - mdpi.com
Quinazolinone and quinazolinedione derivatives are of considerable interest due to their wide array of pharmacological properties. In this paper we report the synthesis of ten …
Number of citations: 55 www.mdpi.com

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